molecular formula C10H10BrNO4 B13145811 Ethyl5-(bromomethyl)-2-nitrobenzoate

Ethyl5-(bromomethyl)-2-nitrobenzoate

Cat. No.: B13145811
M. Wt: 288.09 g/mol
InChI Key: GZMDPBOKQUUGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The synthesis of ethyl 5-(bromomethyl)-2-nitrobenzoate emerged from advancements in aromatic substitution chemistry during the late 20th century. While exact discovery records remain sparse, its development parallels methodologies for analogous methyl esters, such as methyl 2-(bromomethyl)-5-nitrobenzoate (CAS 90725-68-1), first reported in the early 2000s. The ethyl variant likely originated from efforts to modulate ester solubility and reactivity profiles for pharmaceutical intermediates, as seen in the synthesis of lenalidomide impurities. Key milestones include:

  • 2007 : Patent filings for methyl 2-(bromomethyl)-5-nitrobenzoate highlighted bromination techniques using N-bromosuccinimide (NBS) under radical initiation.
  • 2010s : Optimization of ethyl ester derivatives via analogous pathways, leveraging ethyl 2-methylbenzoate as a precursor.
  • 2020s : Commercial availability of ethyl 2-(bromomethyl)-5-nitrobenzoate (EVT-8924354) for research applications, reflecting industrial scalability.

Position Within Nitrobenzoate Derivatives Taxonomy

Ethyl 5-(bromomethyl)-2-nitrobenzoate occupies a distinct niche within nitrobenzoate chemistry, differentiated by substituent positions and halogenation patterns (Table 1).

Table 1: Comparative Analysis of Nitrobenzoate Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Applications
Ethyl 5-(bromomethyl)-2-nitrobenzoate Not Available C₁₀H₁₀BrNO₄ BrCH₂ (5), NO₂ (2), COOEt (1) Organic synthesis intermediate
Methyl 2-(bromomethyl)-5-nitrobenzoate 90725-68-1 C₉H₈BrNO₄ BrCH₂ (2), NO₂ (5), COOMe (1) Inhibitor synthesis
Ethyl 5-methyl-2-nitrobenzoate 54064-40-3 C₁₀H₁₁NO₄ CH₃ (5), NO₂ (2), COOEt (1) Solubility studies
Ethyl 2-bromo-5-nitrobenzoate 208176-31-2 C₉H₈BrNO₄ Br (2), NO₂ (5), COOEt (1) Electrophilic substitution

This taxonomy underscores the compound’s uniqueness: the bromomethyl group at position 5 enhances electrophilicity compared to simpler halogen or alkyl substituents, while the nitro group at position 2 imposes meta-directing effects during further functionalization.

Key Structural Features and Functional Group Interactions

The molecular architecture of ethyl 5-(bromomethyl)-2-nitrobenzoate (C₁₀H₁₀BrNO₄) features three critical moieties (Figure 1):

  • Ethyl Ester (COOEt) : Governs solubility in organic solvents and influences hydrolysis kinetics.
  • Nitro Group (NO₂) : An electron-withdrawing group that polarizes the aromatic ring, directing incoming electrophiles to meta and para positions.
  • Bromomethyl Group (BrCH₂) : A versatile leaving group prone to nucleophilic displacement (e.g., Suzuki couplings) or radical-mediated reactions.

Figure 1: Hypothesized Structure of Ethyl 5-(Bromomethyl)-2-Nitrobenzoate

      O₂N  
       |  
COOEt—C₆H₃—CH₂Br  
       |  
       (Position 5)  

Electronic Effects:

  • The nitro group’s -I (inductive) effect deactivates the ring, reducing susceptibility to electrophilic attack but stabilizing negative charges during nucleophilic substitutions.
  • The bromomethyl group’s +I effect slightly counteracts ring deactivation, creating localized regions of higher electron density at position 5.

Steric Considerations:

  • The ethyl ester’s bulkiness marginally hinders access to the carbonyl carbon, slowing hydrolysis relative to methyl esters.
  • The bromomethyl group’s spatial orientation favors axial conformations in solution, enhancing reactivity toward planar nucleophiles.

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-nitrobenzoate

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)8-5-7(6-11)3-4-9(8)12(14)15/h3-5H,2,6H2,1H3

InChI Key

GZMDPBOKQUUGJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(bromomethyl)-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by bromination to introduce the bromomethyl group. The reaction conditions often involve the use of strong acids and brominating agents under controlled temperatures to ensure the desired substitution occurs at the correct positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-(bromomethyl)-2-nitrobenzoate may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Reduction: Formation of ethyl 5-(aminomethyl)-2-nitrobenzoate.

    Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.

Scientific Research Applications

Ethyl 5-(bromomethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(bromomethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate ()

  • Structure : Bromo (2-position), fluoro (4-position), nitro (5-position).
  • Molecular Formula: C₉H₇BrFNO₄.
  • Key Differences: The bromo substituent at the 2-position (vs. bromomethyl at 5-position in the target compound) reduces steric bulk but limits reactivity in nucleophilic substitutions. The nitro group at 5-position (vs. 2-position in the target) alters regioselectivity in electrophilic aromatic substitution reactions .

Ethyl 4-nitrobenzoate Derivatives ()

  • Examples : Ethyl 4-nitrocinnamate, Ethyl 4-tert-butyl-3-iodobenzoate.
  • Key Differences :
    • Nitro groups at the para position (4-position) vs. ortho (2-position) in the target compound. Para-substituted nitro groups exhibit less steric hindrance but may reduce electrophilic reactivity compared to ortho-substituted analogs.
    • Iodo or tert-butyl substituents (e.g., Ethyl 4-tert-butyl-3-iodobenzoate) differ in leaving-group ability (iodo > bromo) and steric effects, impacting cross-coupling efficiencies .

Ethyl 4-(2-{5-bromo-2-hydroxy-3-nitrobenzylidene}hydrazino)benzoate ()

  • Structure: Bromo (5-position), nitro (3-position), hydrazino functional group.
  • Key Differences: The hydrazino moiety introduces nucleophilic character, enabling condensation reactions absent in the target compound. Nitro at 3-position (meta to ester) reduces conjugation with the ester group compared to nitro at 2-position (ortho) in the target, altering electronic distribution .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Ethyl 5-(bromomethyl)-2-nitrobenzoate C₉H₈BrNO₄ ~290.07 (calculated) Bromomethyl (5), Nitro (2) High reactivity in SN2 reactions due to bromomethyl group
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate C₉H₇BrFNO₄ 292.06 Bromo (2), Fluoro (4), Nitro (5) Enhanced electron withdrawal; limited alkylation utility
Ethyl 4-nitrocinnamate C₁₁H₁₁NO₄ 221.21 Nitro (4), Vinyl group Conjugated system enables photochemical reactions
Ethyl 4-tert-butyl-3-iodobenzoate C₁₃H₁₇IO₂ 332.18 Iodo (3), tert-butyl (4) Superior leaving group (iodo) for metal-catalyzed couplings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.